molecular formula C7H6BrN3 B6229258 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1638759-60-0

4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B6229258
CAS RN: 1638759-60-0
M. Wt: 212
InChI Key:
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Description

4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in literature .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another method involves starting from 1-phenyl-3-methyl-5-amino-pyrazole which is treated with 1,3-diketones in glacial acetic acid .


Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed in various studies .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been studied extensively . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Structural Features

4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (referred to as compound 1) belongs to the pyrazolopyridine family. It exists in two tautomeric forms: the 1H-isomer and the 2H-isomer. The synthesis methods involve starting from either a preformed pyrazole or pyridine ring. Compound 1’s structural similarity to purine bases (adenine and guanine) has attracted medicinal chemists .

Biological Activity and Medicinal Chemistry

Compound 1 exhibits diverse biological activities, making it relevant for drug discovery:

Synthetic Strategies

Methods for synthesizing compound 1 and its derivatives have been systematized:

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridine with bromine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "3-methyl-1H-pyrazolo[3,4-b]pyridine", "Bromine", "Solvent", "Catalyst" ], "Reaction": [ "Add 3-methyl-1H-pyrazolo[3,4-b]pyridine to a reaction flask", "Add a suitable solvent to the reaction flask", "Add a catalyst to the reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine" ] }

CAS RN

1638759-60-0

Product Name

4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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